N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a chemical compound . It is related to a series of compounds synthesized for analgesic pharmacophore models .
Synthesis Analysis
The synthesis of related compounds involves designing pharmacophore models for analgesics . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another process for preparing a similar compound involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives include the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be characterized by various methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through multiple methods, focusing on its heterocyclic nature and the inclusion of various functional groups to explore its biological activities. For instance, it has been synthesized as part of a study on heterocyclic compounds having a sulfamido moiety, evaluated for antimicrobial activities (Nunna et al., 2014). Another study described the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity evaluation, highlighting the versatility of the thieno[3,2-d]pyrimidine core in medicinal chemistry (Hafez & El-Gazzar, 2017).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of derivatives of this compound have been a significant focus. Some studies have synthesized derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activity (Desai et al., 2008). In the context of antitumor activities, various derivatives have been synthesized and tested against different cancer cell lines. A notable example includes a study where derivatives exhibited potent anticancer activity, comparable to doxorubicin, on breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (El-Morsy et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to have analgesic properties, suggesting they may interact with pain receptors or pathways .
Mode of Action
It is suggested that similar compounds may work by interacting with pain receptors or pathways, leading to a decrease in the perception of pain .
Biochemical Pathways
Given its potential analgesic properties, it may be involved in the modulation of pain signaling pathways .
Result of Action
Similar compounds have been found to display potent analgesic efficacy, suggesting that they may help in relieving pain .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S/c22-16-7-6-13(8-15(16)21(23,24)25)27-17(29)9-28-11-26-18-14(10-31-19(18)20(28)30)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRPRWBCBOPHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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